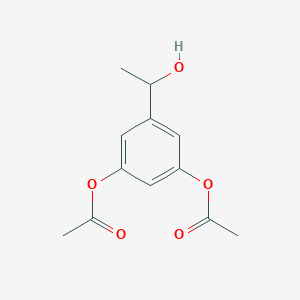

1-(3,5-Diacetoxyphenyl)-1-ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-acetyloxy-5-(1-hydroxyethyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-7(13)10-4-11(16-8(2)14)6-12(5-10)17-9(3)15/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKHJEUIXBRIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)OC(=O)C)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464076 | |

| Record name | 1-(3,5-DIACETOXYPHENYL)-1-ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847862-83-3 | |

| Record name | 1,3-Benzenediol, 5-(1-hydroxyethyl)-, 1,3-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847862-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-DIACETOXYPHENYL)-1-ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 5-(1-hydroxyethyl)-, 1,3-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 1 3,5 Diacetoxyphenyl 1 Ethanol

Catalytic Hydrogenation Routes

Catalytic hydrogenation stands as a versatile and widely employed method for the reduction of ketones to their corresponding alcohols. The process is valued for its efficiency and the ability to often proceed under relatively mild conditions.

The hydrogenation of 3,5-Diacetoxyacetophenone (DAK) is a direct and effective method for producing 1-(3,5-Diacetoxyphenyl)-1-ethanol. This reaction involves the selective reduction of the ketone functionality while preserving the ester groups on the aromatic ring.

The choice of catalyst is paramount in the successful hydrogenation of DAK. Among the various catalysts available, nickel alloys and platinum-on-charcoal (Pt/C) have demonstrated efficacy in the reduction of acetophenone (B1666503) and its derivatives.

Nickel Alloys (e.g., Raney Nickel): Raney nickel, a porous nickel catalyst, is a well-established and cost-effective option for the hydrogenation of carbonyl compounds. researchgate.netresearchgate.netmasterorganicchemistry.com It is typically used as a slurry in the reaction mixture. While specific data for the hydrogenation of DAK using Raney nickel is not extensively detailed in publicly available literature, the general applicability of this catalyst to ketone reduction suggests its potential for this transformation. masterorganicchemistry.comyoutube.com The high surface area of Raney nickel, which contains adsorbed hydrogen, makes it an active catalyst for such reductions. researchgate.net

Platinum-on-Charcoal (Pt/C): Platinum-on-charcoal is another powerful and widely used heterogeneous catalyst for hydrogenation reactions. rsc.orglibretexts.orgyoutube.com It is known for its high activity and stability. The hydrogenation of various acetophenone derivatives has been successfully carried out using Pt/C, indicating its suitability for the reduction of DAK. rsc.org The catalyst's performance can be influenced by the support material and the reaction conditions. rsc.org

| Catalyst System | Description |

| Nickel Alloys (Raney Nickel) | A fine-grained, porous solid composed mostly of nickel, known for its high catalytic activity in hydrogenations. |

| Platinum-on-Charcoal (Pt/C) | A catalyst where platinum is finely dispersed on a high-surface-area activated carbon support, valued for its efficiency and selectivity. |

The outcome of the hydrogenation of DAK is highly dependent on the reaction conditions. These parameters must be carefully controlled to achieve high conversion, yield, and selectivity towards the desired product, this compound.

Hydrogen Pressure: The pressure of hydrogen gas is a critical factor. Generally, hydrogen pressures for catalytic hydrogenations can range from atmospheric pressure to high-pressure systems. For reductions of acetophenone derivatives, pressures can vary, and optimization is often required.

Temperature: The reaction temperature influences the rate of reaction and the potential for side reactions. Hydrogenations are often conducted at temperatures ranging from room temperature to elevated temperatures, depending on the catalyst and substrate.

| Reaction Parameter | General Range and Considerations |

| Hydrogen Pressure | Can range from atmospheric to high pressure; influences reaction rate. |

| Temperature | Varies from room temperature to elevated temperatures; affects reaction kinetics and selectivity. |

| Solvent Systems | Common choices include methanol (B129727), ethanol, and tetrahydrofuran (B95107) (THF). The solvent can impact solubility and catalyst activity. |

To maximize the efficiency of the synthesis of this compound, optimization of the reaction parameters is crucial. Strategies often involve a systematic study of the interplay between catalyst type and loading, hydrogen pressure, temperature, and solvent. The goal is to find a set of conditions that provides the highest possible conversion of the starting material (DAK), the best yield of the desired product, and the highest selectivity, minimizing the formation of by-products. For instance, in the hydrogenation of acetophenone, catalyst deactivation and inhibition can be key factors to address during optimization. acs.org

The production of a specific stereoisomer (enantiomer) of this compound is of significant interest, particularly for applications in pharmaceuticals and other biologically active compounds. This is achieved through stereoselective and asymmetric synthesis, most notably via chiral catalysis.

Asymmetric hydrogenation and reduction methods employ chiral catalysts or reagents to induce the formation of one enantiomer over the other.

Rhodium Complexes with Chiral Ligands: Rhodium complexes containing chiral phosphine (B1218219) ligands are highly effective catalysts for the asymmetric hydrogenation of ketones. wiley-vch.dersc.org These catalysts create a chiral environment around the metal center, which directs the hydrogen addition to one face of the prochiral ketone, leading to an excess of one enantiomer of the alcohol product. While specific applications to 3,5-Diacetoxyacetophenone are not widely reported, the asymmetric hydrogenation of the closely related 3,5-di-(trifluoromethyl)-acetophenone has been studied using a rhodium catalyst modified with chiral alkaloids, achieving significant enantiomeric excess. researchgate.net This suggests that similar catalytic systems could be effective for the enantioselective synthesis of this compound.

Chiral Aluminum Alkoxides: Chiral aluminum alkoxides are used in the Meerwein-Ponndorf-Verley (MPV) reduction, a method for the stereoselective reduction of ketones. libretexts.org By using a chiral alcohol to generate the aluminum alkoxide in situ, or by employing a chiral ligand on the aluminum center, it is possible to achieve asymmetric reduction. libretexts.orgwikipedia.org The reduction of substituted acetophenones using chiral aluminum alkoxides has been shown to produce chiral alcohols with moderate to good enantioselectivity. libretexts.org This methodology presents a viable, non-hydrogenation-based route to chiral this compound.

| Chiral Catalysis Approach | Description |

| Rhodium complexes with chiral ligands | Homogeneous catalysts that create a chiral pocket to direct the stereochemical outcome of the hydrogenation reaction. |

| Chiral Aluminum Alkoxides (MPV Reduction) | A transfer hydrogenation method where a chiral alkoxide facilitates the stereoselective reduction of a ketone. |

Stereoselective and Asymmetric Synthesis Approaches

Biocatalytic Transformations for Enantiomeric Purity (e.g., microbial reduction of ketones)

The production of enantiomerically pure chiral alcohols is of significant interest in the pharmaceutical industry, as a single enantiomer often accounts for the desired therapeutic activity. Biocatalysis, utilizing whole microbial cells or isolated enzymes, presents a powerful and environmentally benign method for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols. uni-graz.at

While direct biocatalytic synthesis of this compound is not extensively documented, the methodology is well-established for structurally similar compounds. The common strategy involves the asymmetric reduction of a ketone precursor, in this case, 3',5'-dihydroxyacetophenone, to yield the chiral diol, (R)- or (S)-1-(3,5-dihydroxyphenyl)ethanol. This intermediate is then subsequently acetylated to produce the final product. The enantioselectivity of the reduction is determined by the specific enzymes, known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), present in the chosen microorganism. semanticscholar.orgmdpi.com

Research on other substituted acetophenones demonstrates the feasibility of this approach. For instance, the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone has been successfully achieved using whole cells of the newly isolated fungus Trichoderma asperellum ZJPH0810. nih.gov This process yielded the corresponding (R)-alcohol with an enantiomeric excess (ee) of over 98% and a chemical yield of 93.4%. nih.gov Similarly, Candida tropicalis 104 has been used for the high-yield production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. nih.gov These biocatalysts often rely on a cofactor, such as NADH or NADPH, which is regenerated in situ by the cell's metabolism, often aided by the addition of a co-substrate like glucose, glycerol, or isopropanol. mdpi.comnih.gov

The key advantages of biocatalytic reduction include:

High Enantioselectivity: Often achieving >99% ee. semanticscholar.org

Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure in aqueous media. nih.govnih.gov

Environmental Friendliness: Avoids the use of heavy metal catalysts and harsh reagents. uni-graz.atnih.gov

The selection of the biocatalyst is crucial and is often achieved through screening various microorganisms, including bacteria, yeast, and fungi, for their ability to reduce the target ketone with the desired stereoselectivity. nih.gov

| Precursor Ketone | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

| 3,5-Bis(trifluoromethyl)acetophenone | Trichoderma asperellum ZJPH0810 | (R) | >98% | 93.4% | nih.gov |

| 3,5-Bis(trifluoromethyl)acetophenone | Candida tropicalis 104 | (S) | >99.9% | 97.2% | nih.gov |

| 1-(4-chloro-3-fluorophenyl)-2-hydroxyethanone | KRED-NADH-112 | (S) | 99.5% | Quantitative | mdpi.com |

| Oxcarbazepine Analogues | Engineered Ketoreductases | (S) | >90% | >90% | mdpi.com |

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.it

Solvents constitute a significant portion of the mass in a typical chemical reaction and are a primary source of waste. semanticscholar.org Therefore, careful solvent selection and minimization are key tenets of green synthesis.

Solvent-Free Reactions: One of the most effective green strategies is to eliminate the solvent entirely. Acetylation reactions, for instance, can often be performed under solvent-free conditions, using a slight excess of liquid acetic anhydride (B1165640) as both the reagent and the reaction medium. mdpi.comfrontiersin.orgresearchgate.net Catalysts like vanadyl sulfate (B86663) (VOSO₄) have been shown to be effective in promoting solvent-free acetylations with stoichiometric amounts of acetic anhydride, significantly reducing the process's E-factor (Environmental Factor). frontiersin.orgbohrium.com

Use of Greener Solvents: When a solvent is necessary, the choice should favor those with lower toxicity, better biodegradability, and a smaller environmental footprint. Solvent selection guides rank common solvents based on safety, health, and environmental criteria. semanticscholar.org For acetylation, traditional solvents like pyridine (B92270) and dichloromethane (B109758) are considered problematic or hazardous. semanticscholar.org Greener alternatives include:

Ethyl Acetate (B1210297): As mentioned, it can serve as both a low-toxicity solvent and the acetylating agent itself. nih.gov

2-Methyltetrahydrofuran (Me-THF): A bio-derived ether that is a suitable replacement for more hazardous ethers like THF or dioxane. semanticscholar.org

Water: For certain reactions, such as the catalytic hydrogenation of precursors in aqueous media, water is an ideal green solvent. google.comgoogle.com

By designing synthetic routes that utilize solvent-free conditions or employ benign solvents, the synthesis of this compound can be made more sustainable and economically viable. frontiersin.orguniroma1.it

Atom Economy and Waste Reduction Strategies

Atom economy, a core principle of green chemistry, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.orgchemistry-teaching-resources.commonash.edusigmaaldrich.comchemrxiv.org Traditional acetylation methods often employ acetic anhydride in excess, leading to the generation of acetic acid as a byproduct and consequently, a lower atom economy.

Strategies to enhance atom economy and reduce waste include:

Use of Stoichiometric Amounts of Reagents: Moving away from the use of excess acetic anhydride to stoichiometric or near-stoichiometric amounts significantly reduces waste generation.

Alternative Acylating Agents: Investigating alternative acylating agents with higher molecular weight incorporation into the final product can improve atom economy. For instance, the use of acetyl chloride can be considered, though it generates hydrochloric acid as a byproduct which needs to be neutralized, adding to the waste stream.

Catalytic Approaches: The use of catalysts allows for reactions to proceed under milder conditions and with higher selectivity, often with reduced amounts of reagents, thereby improving atom economy. For example, the BHC Company's synthesis of Ibuprofen saw a dramatic improvement in atom economy from 40.1% to 77.4% by switching to a three-step catalytic process. chemistry-teaching-resources.com

A comparative analysis of different acetylation strategies for a phenolic compound highlights the impact on atom economy:

| Acetylating Agent | Catalyst/Promoter | Byproducts | Theoretical Atom Economy (%) |

| Acetic Anhydride | Pyridine (excess) | Acetic acid, Pyridinium salts | < 50 |

| Acetic Anhydride | Catalytic Acid/Base | Acetic acid | ~75 monash.edu |

| Acetyl Chloride | Base (e.g., Triethylamine) | Triethylammonium chloride | < 50 |

This table is illustrative and based on general principles of acetylation reactions.

Energy Efficiency Considerations in Synthetic Protocols

The energy consumption of a chemical process is a critical factor in its environmental and economic sustainability. Traditional synthesis methods often require significant energy input for heating, cooling, and purification steps.

Strategies for improving energy efficiency in the synthesis of this compound include:

Catalyst-driven Reactions at Lower Temperatures: The development of highly active catalysts that can facilitate the acetylation reaction at or near room temperature can drastically reduce energy consumption associated with heating. Several studies have explored catalysts that are effective at ambient temperatures. scirp.org

Solvent-Free Reactions: Eliminating the need for solvents reduces the energy required for heating the reaction mixture and for solvent removal and purification steps. Solvent-free acetylation reactions have been successfully demonstrated for various alcohols and phenols. scirp.orgmdpi.com

Process Intensification: Techniques like continuous flow synthesis can offer better heat and mass transfer, leading to shorter reaction times and reduced energy consumption compared to batch processes.

Development of Safer Reagents and Catalytic Processes

The pursuit of safer chemical processes involves replacing hazardous reagents and catalysts with more benign alternatives. Traditional acetylation catalysts, such as strong acids or bases and toxic amines like pyridine, pose significant safety and environmental risks.

Recent advancements in safer reagents and catalysts for the acetylation of phenols include:

Solid Acid Catalysts: Zeolites and other solid acids are being explored as reusable and less corrosive alternatives to traditional Lewis acids for Friedel-Crafts type reactions.

Enzymatic Catalysis: Lipases have shown promise in the selective acetylation of phenolic compounds under mild and environmentally friendly conditions. For instance, immobilized Burkholderia cepacia lipase (B570770) has been used for the synthesis of 3',5'-dihydroxyacetophenone. chemicalbook.com

Benign Catalysts: A variety of milder and less toxic catalysts have been investigated for O-acetylation, including:

Dried Sodium Bicarbonate: A simple, inexpensive, and environmentally benign catalyst for the acetylation of alcohols and phenols. mdpi.com

Cobalt(II) Chloride: A reusable and efficient catalyst for O-acylation under solvent-free conditions. scirp.org

Vanadyl Sulfate: Used in catalytic amounts for the O-acetylation of phenols and alcohols. frontiersin.org

Ferric Perchlorate: A Lewis acid catalyst effective in trace amounts for acetylation with acetic acid at room temperature. capes.gov.br

Safer Solvents: When solvents are necessary, the focus is on using greener alternatives with lower toxicity and environmental impact. Supramolecular solvents have been shown to be effective for the extraction of phenolic compounds. nih.gov

Comparison of Catalysts for O-Acetylation of Phenols:

| Catalyst | Reaction Conditions | Advantages |

| Dried Sodium Bicarbonate | Room temperature, various solvents | Inexpensive, mild, environmentally friendly mdpi.com |

| Cobalt(II) Chloride | Solvent-free, ambient temperature | High efficiency, reusability scirp.org |

| Vanadyl Sulfate | 60°C, isopropenyl acetate | Stoichiometric, solvent-free potential frontiersin.org |

| Ferric Perchlorate | Room temperature, acetic acid | Effective in trace amounts capes.gov.br |

| Immobilized Lipase | Room temperature, organic solvent | High selectivity, mild conditions, reusable chemicalbook.com |

The ongoing research into these green chemistry principles is paving the way for a more sustainable and responsible production of this compound and other valuable chemical compounds.

Reactivity and Mechanistic Investigations of 1 3,5 Diacetoxyphenyl 1 Ethanol

Chemical Transformations of the Alcohol Functionality

The secondary alcohol group is a key site for various organic reactions, including oxidation, esterification, and halogenation.

Oxidation Reactions (e.g., Conversion to Carbonyl Compounds, Chemoselective Oxidation)

The secondary alcohol in 1-(3,5-Diacetoxyphenyl)-1-ethanol can be oxidized to form the corresponding ketone, 1-(3,5-diacetoxyphenyl)ethan-1-one. byjus.comlibretexts.org This transformation is a fundamental reaction in organic synthesis. byjus.com The presence of a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group) is essential for the oxidation to proceed. byjus.com Tertiary alcohols, lacking this hydrogen, are resistant to oxidation under similar conditions. libretexts.org

A variety of oxidizing agents can accomplish this conversion. libretexts.org Strong oxidants like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent), readily convert secondary alcohols to ketones. libretexts.orgchemistrysteps.com The mechanism involves the formation of a chromate (B82759) ester, followed by an E2 elimination of the α-hydrogen to form the carbon-oxygen double bond. chemistrysteps.com Potassium permanganate (B83412) (KMnO₄) is another powerful oxidant that achieves the same transformation. chemistrysteps.com

For more sensitive substrates or when milder conditions are required, reagents like Pyridinium Chlorochromate (PCC) are effective. libretexts.orgyoutube.com PCC is known for oxidizing secondary alcohols to ketones without affecting other sensitive functional groups. libretexts.org

Chemoselective Oxidation: In the context of this compound, chemoselectivity is a crucial consideration. The goal is to oxidize the secondary alcohol without hydrolyzing the ester groups. Many modern oxidation protocols have been developed to selectively target secondary alcohols in the presence of other functional groups. slideshare.netorganic-chemistry.org For instance, certain ruthenium-based catalysts have demonstrated remarkable chemoselectivity in oxidizing secondary alcohols to ketones while leaving primary alcohols and other functionalities untouched. slideshare.netacs.org Similarly, systems like TEMPO/CuCl under aerobic conditions or V₂O₅ with atmospheric oxygen have been shown to selectively oxidize secondary alcohols. organic-chemistry.org Such methods would be ideal for the clean conversion of this compound to its ketone derivative, preserving the diacetate structure.

| Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|

| Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃, H₂SO₄, acetone) | Ketone | Strong Oxidation | libretexts.org |

| Potassium Permanganate (KMnO₄) | Ketone | Strong Oxidation | chemistrysteps.com |

| Pyridinium Chlorochromate (PCC) | Ketone | Mild Oxidation | libretexts.orgyoutube.com |

| [RuCl(PPh₃)₂(3-phenylindenyl)] / KHMDS, acetone | Ketone | Chemoselective Catalytic Oxidation | slideshare.netacs.org |

| TEMPO / CuCl, O₂ | Ketone | Chemoselective Aerobic Oxidation | organic-chemistry.org |

Esterification and Transesterification Processes

The hydroxyl group of this compound can undergo esterification, a reaction that forms a new ester. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄). byjus.comlibretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess or water is removed as it forms. libretexts.orgchemguide.co.uk The mechanism begins with the protonation of the carboxylic acid's carbonyl group, which activates it for nucleophilic attack by the alcohol. byjus.commasterorganicchemistry.com

Alternatively, more reactive carboxylic acid derivatives like acid chlorides or acid anhydrides can be used to esterify the alcohol, often at room temperature. byjus.com

Transesterification is another relevant process, where the alcohol group of one ester is exchanged with another alcohol. wikipedia.org In the case of this compound, it could react with another ester (e.g., methyl acetate) in the presence of an acid or base catalyst to form a new ester at the secondary alcohol position. wikipedia.orgmasterorganicchemistry.com N-Heterocyclic carbenes (NHCs) have emerged as efficient catalysts for such transformations, even with sterically hindered secondary alcohols. acs.orgacs.org These reactions are also equilibria, and using a large excess of the new alcohol can shift the equilibrium towards the desired product. masterorganicchemistry.comlibretexts.org

Halogenation of the Hydroxyl Group (e.g., with Phosphorus Tribromide)

The hydroxyl group can be replaced by a halogen, such as bromine, using phosphorus tribromide (PBr₃). byjus.comcommonorganicchemistry.com This reaction is particularly effective for primary and secondary alcohols. byjus.comwikipedia.org The mechanism involves an Sₙ2 substitution. byjus.comcommonorganicchemistry.comorgosolver.com The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This converts the hydroxyl group into a good leaving group (an intermediate dibromophosphite). libretexts.org A bromide ion, generated in the first step, then acts as a nucleophile and attacks the carbon atom bearing the leaving group from the backside, resulting in an inversion of stereochemistry if the carbon is a chiral center. byjus.comwikipedia.orgorgosolver.com A key advantage of using PBr₃ over hydrobromic acid is that it avoids carbocation rearrangements. byjus.comwikipedia.org

| Reagent | Product | Mechanism | Reference |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | Alkyl Bromide | Sₙ2 | byjus.comcommonorganicchemistry.comwikipedia.org |

Reactions Involving the Acetoxy Groups

The two acetoxy (ester) groups on the phenyl ring are also susceptible to chemical modification, primarily through hydrolysis or transacylation.

Hydrolysis and Deacetylation Studies (e.g., Acid- or Base-Catalyzed Processes)

The ester groups of this compound can be hydrolyzed back to hydroxyl groups, a process known as deacetylation. This reaction can be catalyzed by either acid or base. wikipedia.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. wikipedia.orgyoutube.com The reaction is an equilibrium, and using a large excess of water shifts the equilibrium towards the products: the corresponding diol, 1-(3,5-dihydroxyphenyl)-1-ethanol, and acetic acid. libretexts.orgchemistrysteps.com The mechanism involves protonation of the ester's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.orglibretexts.org

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process. algoreducation.commasterorganicchemistry.com It is promoted by a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.orgmasterorganicchemistry.com The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.orgyoutube.com This initially forms a carboxylic acid and an alkoxide. However, in the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, which drives the reaction to completion. chemistrysteps.commasterorganicchemistry.com An acidic workup step is then required to protonate the resulting phenoxide and carboxylate ions to yield the final diol product. masterorganicchemistry.com

| Conditions | Key Characteristics | Final Product (after workup) | Reference |

|---|---|---|---|

| Acid-Catalyzed (e.g., H₂SO₄, H₂O) | Reversible equilibrium | Diol + Carboxylic Acid | wikipedia.orglibretexts.org |

| Base-Promoted (e.g., NaOH, H₂O, then H₃O⁺ workup) | Irreversible | Diol + Carboxylic Acid | algoreducation.commasterorganicchemistry.com |

Transacylation Phenomena and Selectivity

Transacylation, or acyl migration, is a process where an acyl group is transferred from one nucleophilic center to another within the same molecule (intramolecular) or between different molecules (intermolecular). For a molecule like this compound, intramolecular transacylation could theoretically occur if the secondary alcohol attacks one of the ester carbonyls, leading to a cyclic intermediate and migration of an acetyl group. However, this is sterically unlikely.

More relevant is the study of transacylation in similar biological molecules, like acyl glucuronides of NSAIDs, where acyl migration between hydroxyl groups on a sugar ring is a well-documented phenomenon. rsc.org This reactivity, which often competes with hydrolysis, is typically studied under physiological pH conditions and is often intramolecular. rsc.org In some biological systems, transacylation can be enzyme-mediated and can occur independently of coenzyme A. mdpi.com The potential for transacylation reactions highlights the complexity of acyl group chemistry, which can be influenced by factors like pH, solvent, and the presence of catalysts. rsc.orgarxiv.org In the context of this compound, selective transacylation would be challenging and would likely require enzymatic or specifically designed catalytic systems to control the transfer of the acetyl groups.

Table of Compounds

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| This compound | C₁₂H₁₄O₅ | Subject of the article |

| 1-(3,5-Diacetoxyphenyl)ethan-1-one | C₁₂H₁₂O₅ | Product of alcohol oxidation |

| 1-(3,5-Dihydroxyphenyl)-1-ethanol | C₈H₁₀O₃ | Product of ester hydrolysis |

| Chromic Acid | H₂CrO₄ | Oxidizing agent |

| Potassium Permanganate | KMnO₄ | Oxidizing agent |

| Pyridinium Chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | Oxidizing agent |

| Phosphorus Tribromide | PBr₃ | Halogenating agent |

| Sodium Hydroxide | NaOH | Base catalyst for hydrolysis |

| Sulfuric Acid | H₂SO₄ | Acid catalyst for esterification/hydrolysis |

| Acetic Acid | CH₃COOH | By-product of ester hydrolysis |

Aromatic Ring Reactivity and Substitutions

The reactivity of the aromatic ring in this compound is theoretically governed by the electronic effects of its substituents: two acetoxy groups and a 1-hydroxyethyl group. The acetoxy groups, while possessing oxygen atoms with lone pairs, are generally considered to be ortho-, para-directing deactivators due to the electron-withdrawing nature of the acetyl carbonyl group, which pulls electron density from the ring via resonance. The 1-hydroxyethyl group is expected to be a weak ortho-, para-directing activator. The interplay of these groups would dictate the regioselectivity and rate of substitution reactions.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In a typical EAS mechanism, an electrophile attacks the electron-rich benzene (B151609) ring, forming a positively charged intermediate known as a benzenonium ion, which then loses a proton to restore aromaticity. The rate-determining step is usually the initial formation of this sigma-complex.

For this compound, the two meta-positioned acetoxy groups would significantly deactivate the ring towards electrophilic attack. Their electron-withdrawing character would destabilize the positively charged benzenonium intermediate. The remaining unsubstituted positions (2, 4, and 6) are all ortho or para to the deactivating acetoxy groups, further reducing their reactivity. The activating 1-hydroxyethyl group would direct incoming electrophiles to the positions ortho and para to it (positions 2, 6, and 4). However, the deactivating effect of the two acetoxy groups is expected to be the dominant influence, making electrophilic substitution challenging under standard conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 1-(3,5-Diacetoxy-4-nitrophenyl)-1-ethanol | The 1-hydroxyethyl group directs to the 4-position, which is the least sterically hindered and electronically deactivated position. |

| Halogenation (Br₂/FeBr₃) | 1-(4-Bromo-3,5-diacetoxyphenyl)-1-ethanol | Similar to nitration, substitution is expected at the 4-position due to the directing effect of the 1-hydroxyethyl group. |

| Friedel-Crafts Acylation | No reaction | The strongly deactivating acetoxy groups are likely to inhibit this reaction, which is sensitive to deactivating substituents. |

Note: The predictions in this table are theoretical and based on general principles of electrophilic aromatic substitution. Experimental verification is required.

Nucleophilic Aromatic Substitution on Activated Systems

Nucleophilic aromatic substitution (SNAr) typically occurs on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate called a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

The acetoxy groups on this compound are not sufficiently electron-withdrawing to activate the ring for classical SNAr reactions with common nucleophiles. For an SNAr reaction to be feasible, the aromatic ring usually needs to be substituted with powerful electron-withdrawing groups like nitro groups, typically positioned ortho and/or para to a good leaving group. In the case of this compound, there is no inherent leaving group on the aromatic ring that could be readily displaced by a nucleophile.

However, it is conceivable that under forcing conditions or with specialized reagents, such as in directed SNAr reactions, some nucleophilic substitution could be induced. For instance, a directed ortho-lithiation followed by reaction with an electrophile could be a potential pathway to functionalize the ring, though this is not a direct SNAr reaction.

Mechanistic Pathways of Key Reactions

A detailed understanding of reaction mechanisms is fundamental to controlling reaction outcomes and developing new synthetic methodologies. For this compound, the elucidation of such pathways remains a subject for future research.

Elucidation of Reaction Intermediates

The study of reaction intermediates provides direct insight into the step-by-step process of a chemical transformation. For the hypothetical electrophilic substitution reactions of this compound, the key intermediate would be the benzenonium ion. Spectroscopic techniques such as NMR at low temperatures could potentially be used to observe this transient species.

In the context of reactions involving the side chain, such as oxidation of the alcohol or elimination to form a styrenic compound, different intermediates would be involved. For example, oxidation could proceed through an intermediate with a higher oxidation state at the benzylic carbon.

Transition State Analysis in Catalytic Cycles

Computational chemistry offers powerful tools for analyzing transition states in catalytic cycles. While no specific catalytic reactions involving this compound have been reported, one could envision, for instance, a catalytic asymmetric reduction of the corresponding ketone, 1-(3,5-diacetoxyphenyl)ethanone, to produce chiral this compound. In such a reaction, computational modeling could be employed to understand the geometry and energetics of the transition state, which would be crucial for explaining the observed enantioselectivity. These studies often complement experimental work, such as kinetic isotope effect measurements, to build a comprehensive picture of the reaction mechanism.

The development of biocatalytic approaches for similar structures, such as the enzymatic reduction of ketones to chiral alcohols, suggests that similar studies on this compound could be a fruitful area of investigation. Engineered enzymes have shown remarkable efficiency and stereocontrol in various reactions, including some nucleophilic aromatic substitutions.

Derivatization Strategies for 1 3,5 Diacetoxyphenyl 1 Ethanol

Acylation Methods for Hydroxyl Group Modification

The secondary hydroxyl group in 1-(3,5-Diacetoxyphenyl)-1-ethanol is a prime target for acylation, leading to the formation of esters. The choice of acylating agent and catalyst is critical to ensure the reaction proceeds efficiently without affecting the existing acetate (B1210297) groups on the aromatic ring.

A variety of methods can be employed for the acylation of secondary alcohols. Standard procedures often involve the use of acyl chlorides or anhydrides in the presence of a base such as pyridine (B92270) or triethylamine. For instance, the reaction with acetyl chloride in pyridine would yield the corresponding tri-acetylated product. More sophisticated and milder conditions can be achieved using catalysts that enhance the reactivity of the alcohol or the acylating agent.

Several catalytic systems have been developed for the efficient acylation of alcohols. For example, copper(II) triflate (Cu(OTf)₂) has been shown to be a highly effective catalyst for the acylation of alcohols, including secondary ones, under mild conditions. organic-chemistry.org This method often proceeds at room temperature and is compatible with a range of functional groups. Another approach involves the use of phosphomolybdic acid as a catalyst for acetylation with acetic anhydride (B1165640) under solvent-free conditions, which offers an environmentally benign alternative. organic-chemistry.org

For substrates sensitive to acidic or basic conditions, enzymatic catalysis presents a powerful tool. Lipases, for instance, can catalyze acylation reactions with high selectivity under neutral conditions. The choice of enzyme and solvent can influence the reaction's efficiency and selectivity.

Table 1: Selected Acylation Methods for Secondary Alcohols

| Acylating Agent | Catalyst/Base | Conditions | Remarks |

| Acyl Chloride | Pyridine | 0°C to room temp. | Standard, effective method. |

| Acetic Anhydride | Cu(OTf)₂ | Room temp., CH₂Cl₂ | Mild conditions, high yields. organic-chemistry.org |

| Acetic Anhydride | Phosphomolybdic Acid | Room temp., solvent-free | Green and efficient. organic-chemistry.org |

| Vinyl Acetate | Immobilized Lipase (B570770) | Room temp., organic solvent | High selectivity, mild conditions. researchgate.net |

Ethereal Derivatization from the Alcohol Moiety

The conversion of the secondary alcohol in this compound to an ether introduces a new linkage with diverse potential applications. This transformation can be achieved through several synthetic routes, with the Williamson ether synthesis being the most classical approach. This method involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base is crucial to avoid the hydrolysis of the acetate groups; milder bases like sodium hydride are generally preferred over stronger bases like sodium hydroxide (B78521).

Acid-catalyzed etherification represents another viable strategy. In the presence of a strong acid, the benzylic alcohol can be protonated, forming a good leaving group (water) and generating a stabilized benzylic carbocation. This intermediate can then be trapped by another alcohol to form an unsymmetrical ether. acs.orgnih.gov Trifluoroacetic acid (TFA) has been reported as an effective catalyst for the cross-coupling of alcohols to deliver unsymmetrical ethers under mild conditions. nih.gov However, the acidic conditions might pose a risk to the stability of the acetate esters, necessitating careful optimization of the reaction parameters.

Iron-catalyzed selective etherification has emerged as a milder alternative. These reactions can proceed via the activation of secondary benzylic alcohols to form symmetrical ethers or, in the presence of a primary alcohol, unsymmetrical ethers. acs.org This method often tolerates a wide range of functional groups and generates water as the sole byproduct. acs.org

Table 2: Ethereal Derivatization Methods

| Reagent | Catalyst/Base | Conditions | Product Type |

| Alkyl Halide | NaH | Anhydrous solvent | Unsymmetrical Ether |

| Alcohol | Trifluoroacetic Acid (TFA) | Mild conditions | Unsymmetrical Ether nih.gov |

| Secondary Benzylic Alcohol | Iron Catalyst | Mild conditions | Symmetrical Ether acs.org |

| Primary and Secondary Alcohols | Iron Catalyst | 45 °C | Unsymmetrical Ether acs.org |

Formation of Carbon-Carbon Bonds via Coupling Reactions

The formation of a carbon-carbon bond at the benzylic alcohol position represents a significant molecular modification, leading to the synthesis of more complex structures. This can be achieved through various cross-coupling strategies. One approach involves the conversion of the alcohol into a suitable electrophile, such as a halide or a triflate, followed by a standard cross-coupling reaction with an organometallic reagent.

More direct methods that utilize the alcohol functionality are highly desirable as they reduce the number of synthetic steps. Photoredox/nickel dual catalysis has enabled the direct cross-coupling of α-hydroxyalkyltrifluoroborates with aryl halides to synthesize secondary benzylic alcohols. nih.gov While this is a synthetic route to such alcohols, the principles can be adapted for derivatization.

Recent advancements have focused on the direct coupling of benzylic alcohols with various nucleophiles. Nickel-catalyzed enantioconvergent cross-electrophile coupling of benzylic alcohols with alkenyl electrophiles provides a route to enantioenriched alkenes. acs.org This method proceeds under mild conditions and showcases the potential for direct C-C bond formation from the alcohol. acs.org Furthermore, ruthenium and iridium terpyridine complexes have been shown to catalyze the cross-coupling of primary alcohols with secondary benzylic alcohols, although this leads to a different class of products. rsc.org

Table 3: Carbon-Carbon Bond Forming Reactions from Benzylic Alcohols

| Coupling Partner | Catalytic System | Key Features |

| Aryl Halides | Photoredox/Nickel Dual Catalysis | Direct synthesis from α-hydroxyalkyltrifluoroborates. nih.gov |

| Alkenyl Electrophiles | Nickel/Ligand | Enantioconvergent coupling. acs.org |

| Primary Alcohols | Ru or Ir Terpyridine Complexes | Forms a new C-C bond and a ketone. rsc.org |

Strategies for Selective Functionalization

The presence of multiple functional groups in this compound—a secondary alcohol and two phenyl acetates—necessitates the use of selective transformations to modify one group while leaving the others intact.

Chemoselective Transformations

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. numberanalytics.comvaia.com In the context of this compound, a key challenge is to differentiate the reactivity of the secondary alcohol from the phenyl acetate esters.

For instance, selective acylation of the more nucleophilic secondary alcohol in the presence of the less reactive phenyl acetates can be achieved using specific catalytic systems. Conversely, selective hydrolysis of the phenyl acetate groups can be accomplished under basic conditions, which would typically leave the secondary alcohol untouched, especially at low temperatures. This would regenerate the phenolic hydroxyl groups, opening up avenues for further derivatization at those positions.

The reduction of the ester groups in the presence of the alcohol is another potential chemoselective transformation. While powerful reducing agents like lithium aluminum hydride would reduce both the esters and any intermediate ketone formed from oxidation, milder and more selective reagents could potentially target the esters. For example, a catalytic system of cobalt(II) chloride and diisopropylamine (B44863) in combination with NaBH₄ has shown excellent activity in the chemoselective reduction of various carboxylic esters to their corresponding alcohols. organic-chemistry.org

Regioselective Transformations

Regioselectivity pertains to the preferential reaction at one of several similar functional groups within a molecule. In this compound, the two acetate groups are chemically equivalent due to the molecule's symmetry. Therefore, regioselective transformations would primarily apply to reactions on the aromatic ring itself, should one of the acetate groups be selectively removed.

If one were to selectively hydrolyze one of the two acetate groups, this would create a molecule with two different phenolic environments, allowing for regioselective derivatization. However, achieving selective mono-hydrolysis of one of the two equivalent esters would be challenging.

A more relevant discussion of regioselectivity for this molecule involves the potential for further substitution on the aromatic ring. The existing substituents—two meta-acetoxy groups and a 1-hydroxyethyl group—would direct incoming electrophiles to specific positions on the ring. The acetoxy and hydroxyethyl (B10761427) groups are both ortho-, para-directing. Given the substitution pattern, the C2, C4, and C6 positions are substituted. The remaining C4 position would be the most likely site for electrophilic aromatic substitution, influenced by the directing effects of the flanking acetoxy groups and the 1-hydroxyethyl group. The use of directing groups in regioselective magnesiation, for example, could allow for specific functionalization at the ortho positions relative to a directing group. researchgate.net

Computational Chemistry and Theoretical Studies of 1 3,5 Diacetoxyphenyl 1 Ethanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. These methods are used to predict the electronic structure and properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of organic molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of a molecule's ground-state energy and electron density. From these, a wide range of properties can be derived. For 1-(3,5-Diacetoxyphenyl)-1-ethanol, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic parameters. These calculations are often performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to provide a reliable description of the molecule's characteristics. shd-pub.org.rsidosi.org The polarizable continuum model (PCM) can be used to simulate the effects of a solvent, such as ethanol, on the molecule's properties. shd-pub.org.rs

Molecular Orbital Analysis (HOMO-LUMO Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. masterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the oxygen atoms of the acetate (B1210297) and hydroxyl groups. Conversely, the LUMO would be expected to be distributed over the aromatic ring and the carbonyl groups of the acetate moieties. The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.89 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 5.64 |

Electrostatic Potential Mapping (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orgyoutube.com The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are associated with an abundance of electrons and are susceptible to electrophilic attack. In contrast, areas of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these as sites for electrophilic interaction. The hydrogen atom of the hydroxyl group and the aromatic protons would exhibit positive potential, marking them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and charge transfer interactions within a molecule. q-chem.comaiu.edu By analyzing the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs, it is possible to quantify the stabilizing effects of these interactions. nih.gov In this compound, significant charge transfer interactions would be expected from the lone pair orbitals of the oxygen atoms to the antibonding orbitals of the carbonyl groups and the aromatic ring. The stabilization energies (E(2)) associated with these interactions provide a measure of their strength. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(O) of C=O | π(C=O) | 25.8 |

| LP(O) of O-Car | π(Car-Car) | 18.3 |

| LP(O) of OH | σ*(C-O) | 5.2 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes and dynamics of a molecule over time. arxiv.org For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. researchgate.netmdpi.comresearchgate.net These simulations can also shed light on the flexibility of the molecule and the nature of its interactions with solvent molecules, such as ethanol. researchgate.net

Prediction of Reactivity and Selectivity Parameters

| Descriptor | Formula | Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.07 eV |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.82 eV |

| Electrophilicity (ω) | μ2 / 2η | 2.93 eV |

Nucleophilicity and Electrophilicity Indices

The reactivity of a chemical species is fundamentally governed by its ability to accept or donate electrons. Nucleophilicity and electrophilicity indices quantify these tendencies. The global electrophilicity index (ω), proposed by Parr, is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. Conversely, the global nucleophilicity index (Nu) describes the electron-donating capability of a molecule.

These indices are derived from conceptual Density Functional Theory (DFT) and are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the hydroxyl group is the primary nucleophilic center, while the aromatic ring and carbonyl groups can exhibit electrophilic character. Understanding these indices is crucial for predicting how this molecule will interact with various reagents, such as in acylation or etherification reactions. For instance, in an enzymatic acylation reaction, the nucleophilicity of the alcohol's hydroxyl group and the electrophilicity of the acyl donor are key determinants of the reaction rate.

Table 1: Conceptual DFT Reactivity Descriptors This table is illustrative and based on general principles of organic molecules. Actual values require specific DFT calculations for this compound.

| Parameter | Formula | Significance for this compound |

|---|---|---|

| Electronic Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Indicates the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Quantifies the ability to accept electrons. |

Chemical Hardness and Softness Analysis

Chemical hardness (η) and its inverse, chemical softness (S), are central concepts in predicting chemical reactivity, formalized in Pearson's Hard and Soft Acids and Bases (HSAB) principle. Hardness is a measure of a molecule's resistance to deformation of its electron cloud. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity. Conversely, "soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive.

The analysis of chemical hardness and softness for this compound helps in understanding its interactions with catalysts and substrates. For example, in a lipase-catalyzed reaction, the active site of the enzyme can be characterized by its hardness or softness. The HSAB principle predicts that a hard acid will react preferentially with a hard base, and a soft acid with a soft base. Therefore, the relative hardness of the alcohol's hydroxyl group compared to other potential reactants or catalytic residues will influence the reaction pathway.

Table 2: HOMO-LUMO Gap and Hardness/Softness This table illustrates the relationship between frontier orbital energies and reactivity descriptors. Specific energy values for this compound are needed for precise calculations.

| HOMO Energy | LUMO Energy | HOMO-LUMO Gap (ΔE) | Chemical Hardness (η) | Chemical Softness (S) | Implied Reactivity |

|---|---|---|---|---|---|

| High | Low | Small | Low | High | High |

Fukui Functions for Reactive Sites

While global indices describe the reactivity of the molecule as a whole, Fukui functions provide information about local reactivity, identifying which atoms within the molecule are most susceptible to attack. The Fukui function, f(r), measures the change in electron density at a specific point (r) when the total number of electrons in the molecule changes.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (predicts where an electron will be added).

f-(r) : for electrophilic attack (predicts where an electron will be removed from).

f⁰(r) : for radical attack.

For this compound, Fukui function analysis would precisely map its reactive centers. It is expected that the oxygen atom of the hydroxyl group would exhibit a high value of f-(r), confirming it as the primary site for electrophilic attack (e.g., acylation). The carbonyl carbon atoms of the two acetate groups would likely have high f+(r) values, indicating their susceptibility to nucleophilic attack. The hydrogen atom of the hydroxyl group would also be a likely site for abstraction by a base.

Theoretical Insights into Reaction Mechanisms

Computational modeling provides a dynamic view of chemical reactions, allowing for the exploration of reaction pathways and the interactions that govern selectivity.

Energy Profiles and Reaction Pathways

In the context of the enzymatic kinetic resolution of this compound, theoretical studies can model the acylation mechanism step-by-step. This typically involves the formation of a tetrahedral intermediate following the nucleophilic attack of the alcohol's hydroxyl group on the acyl-enzyme complex. By calculating the energies of the transition states for the formation and breakdown of this intermediate, researchers can identify the rate-determining step of the reaction.

Catalyst-Substrate Interactions and Chiral Recognition

One of the most powerful applications of computational chemistry is in understanding and predicting enantioselectivity. In the kinetic resolution of racemic this compound, a chiral catalyst (often an enzyme like a lipase) reacts at a different rate with each of the two enantiomers, (R)- and (S)-1-(3,5-diacetoxyphenyl)-1-ethanol.

Theoretical models, such as molecular docking and combined quantum mechanics/molecular mechanics (QM/MM) simulations, can elucidate the origin of this chiral recognition. These methods model the precise way each enantiomer fits into the chiral active site of the catalyst. The calculations reveal subtle differences in non-covalent interactions, such as hydrogen bonds and steric hindrance, between each enantiomer and the surrounding amino acid residues.

These differing interactions lead to the formation of two distinct diastereomeric transition states, one for the (R)-enantiomer and one for the (S)-enantiomer. The difference in the activation energies (ΔΔE‡) between these two transition states is what determines the enantioselectivity of the reaction. A lower activation barrier for one enantiomer results in a faster reaction rate, leading to its selective conversion and the resolution of the racemate. These theoretical insights are invaluable for optimizing existing catalytic systems or designing new catalysts with improved selectivity.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Resveratrol (B1683913) and Related Stilbenoids

One of the most prominent applications of 1-(3,5-Diacetoxyphenyl)-1-ethanol is its role as a key intermediate in the chemical synthesis of resveratrol (3,5,4'-trihydroxystilbene), a naturally occurring stilbenoid renowned for its antioxidant properties. nih.govnih.gov The synthesis typically begins with the corresponding ketone, 3,5-diacetoxy-acetophenone, which is reduced to form this compound. google.com A common method for this transformation is catalytic hydrogenation using a Nickel-alloy catalyst. google.com

Once formed, this alcohol intermediate is subjected to further reactions, typically involving dehydration to create the crucial double bond of the stilbene (B7821643) backbone, followed by coupling with a second aromatic ring and subsequent deprotection of the acetyl groups to yield the final resveratrol product. The use of the diacetate-protected form is advantageous as it prevents unwanted side reactions at the phenolic positions during the synthesis.

Table 1: Synthetic Pathway to Resveratrol via this compound

| Role in Synthesis | Compound Name | Chemical Structure (Illustrative) |

| Starting Material | 3,5-Diacetoxy-acetophenone | |

| Key Intermediate | This compound | |

| Target Molecule | Resveratrol |

Chiral Auxiliary or Intermediate in Asymmetric Synthesis

Optically active chiral alcohols are fundamental building blocks in medicinal chemistry and the synthesis of active pharmaceutical ingredients (APIs). researchgate.netnih.gov The asymmetric synthesis of 1-aryl-ethanol derivatives is a well-established strategy for producing enantiomerically pure compounds. While the direct use of this compound as a chiral auxiliary is not extensively documented, its synthesis as a chiral intermediate holds significant potential.

The enantioselective reduction of the parent ketone, 3',5'-diacetoxyacetophenone, can generate either the (R) or (S) enantiomer of the alcohol. This is often achieved using biocatalytic methods, such as whole-cell biotransformations with recombinant E. coli or isolated ketoreductase (KRED) enzymes. researchgate.netnih.gov These enzymatic methods are prized for their high enantioselectivity, often yielding products with an enantiomeric excess (ee) greater than 99%. nih.gov The resulting chiral alcohol can then be incorporated into larger molecules where stereochemistry is critical for biological activity.

Table 2: Examples of Asymmetric Synthesis of Chiral 1-Aryl-Ethanols

| Target Chiral Alcohol | Method | Key Features | Reference |

| (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | Whole-cell bioreduction with recombinant E. coli | >99.9% enantiomeric excess (ee) | nih.gov |

| (R)-1-(1,3-benzodioxol-5-yl)ethanol | Biocatalysis with Lactobacillus paracasei | High enantiomeric purity (>99% ee) | nih.gov |

| 1-(3,4-Dihydroxyphenyl)ethanol | Biocatalysis with mushroom tyrosinase | First instance of a chiral product from a non-chiral substrate by this enzyme | nih.gov |

Intermediate in the Formation of Complex Polyketides and Natural Products

Polyketides are a large and diverse class of natural products assembled by polyketide synthases (PKSs). nih.gov A recurring structural motif in many polyketides is the 3,5-dihydroxyphenyl (resorcinol) pattern, which arises from the specific cyclization of a poly-β-keto chain assembled from malonyl-CoA extender units. nih.govnih.gov

After deacetylation, this compound provides this classic polyketide-derived aromatic core. This makes it a valuable synthon for the laboratory synthesis of complex natural products that are either polyketides themselves or hybrid molecules derived from polyketide and other biosynthetic pathways. nih.gov Its structure represents a pre-formed aromatic unit with the correct oxygenation pattern, simplifying the synthetic route to otherwise complex targets.

Role in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are a powerful tool for rapidly building molecular complexity. researchgate.net The efficiency of MCRs makes them highly attractive in medicinal chemistry and drug discovery.

Building blocks with multiple functional groups are particularly valuable in the design of MCRs. With its reactive alcohol function and a protected di-phenol system, this compound is a theoretically attractive substrate for such reactions. Although specific examples involving this exact compound are not widely reported, its structure lends itself to strategies where an alcohol and an electron-rich aromatic ring can participate in a cascade of bond-forming events.

Development of Novel Chemical Entities

Beyond its use as a precursor for known natural products, this compound serves as a versatile platform for the development of novel molecules with potential bioactivity.

Heterocyclic compounds are a cornerstone of modern medicinal chemistry. The alcohol functionality in this compound can be used as a handle for constructing heterocyclic rings. For instance, it can participate in intramolecular hydroalkoxylation reactions to form oxygen-containing heterocycles like substituted furans or pyrans. nih.gov With further functionalization of the aromatic ring (e.g., introduction of an amino or thiol group), intramolecular cyclization could lead to the formation of benzoxazine, benzothiazine, or other related heterocyclic systems. nih.govelsevierpure.com

The acetyl groups on the phenyl ring primarily serve as protecting groups, allowing chemists to perform selective reactions on the secondary alcohol without interference from the acidic phenolic protons. Once the desired transformations at the alcohol center are complete, the acetyl groups can be easily removed (hydrolyzed) to reveal the 3,5-dihydroxyphenyl core. nih.gov

This deprotected resorcinol (B1680541) moiety can then undergo a variety of subsequent reactions. For example, it can be used in Ullmann-type coupling reactions to synthesize diaryl ethers or other complex phenolic derivatives. nih.gov This strategy allows for the creation of a diverse library of phenolic compounds from a single, versatile intermediate. researchgate.netnih.gov

Q & A

Basic: What are the established synthetic routes for 1-(3,5-Diacetoxyphenyl)-1-ethanol, and how can reaction conditions be optimized?

The compound is typically synthesized via reduction of 3',5'-diacetoxyacetophenone (CAS 35086-59-0). A common method involves catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under mild hydrogen pressure (1–3 atm). Alternative reducing agents like sodium borohydride (NaBH₄) in tetrahydrofuran (THF) can also be employed, but selectivity must be monitored due to potential over-reduction of acetoxy groups. Optimization focuses on solvent polarity, temperature (25–40°C), and catalyst loading to maximize yield (>85%) while minimizing deacetylation side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for substituted phenyl), acetoxy methyl groups (δ 2.1–2.3 ppm), and the ethanol CH₂/OH moiety (δ 1.4–1.6 ppm and δ 4.8–5.1 ppm).

- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 239.08 (calculated for C₁₂H₁₅O₅⁺).

X-ray crystallography data is unavailable for this compound, but analogous structures (e.g., difluorophenyl derivatives) suggest using single-crystal diffraction for absolute configuration determination .

Advanced: How can enantioselective synthesis or resolution of this compound be achieved?

The compound contains a chiral center at the ethanol carbon. Enzymatic resolution methods, such as lipase-mediated acetylation/kinetic resolution (e.g., using Candida antarctica lipase B), have succeeded for structurally similar alcohols. For example, (±)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol was resolved via enzymatic acetylation (95% enantiomeric excess) . Apply similar protocols with chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiopurity.

Advanced: What are the stability profiles of the acetoxy groups under acidic/basic conditions, and how does this impact synthetic applications?

The 3,5-diacetoxy groups are prone to hydrolysis under strong acidic (e.g., HCl/THF) or basic (e.g., NaOH/MeOH) conditions. Stability studies using TLC or in situ IR can track deprotection kinetics. For instance, in pH 7.4 buffer (mimicking physiological conditions), <5% hydrolysis occurs over 24 hours, but at pH <3 or >10, complete deacetylation occurs within 2 hours. This necessitates inert conditions (e.g., anhydrous solvents, neutral pH) during reactions involving nucleophiles or electrophiles .

Advanced: How can researchers address contradictions in reported solubility or physical properties of this compound?

Discrepancies in solubility (e.g., in DMSO vs. ethanol) may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and Karl Fischer titration to quantify water content. Cross-validate with computational methods (e.g., COSMO-RS) to predict solubility parameters. For example, experimental logP values (1.59) align with predicted hydrophobicities of diacetate esters .

Advanced: What biological or pharmacological activities have been reported for structurally related diacetoxyphenyl ethanol derivatives?

While direct data is limited, homologs like 2-(1-undecyloxy)-1-ethanol exhibit nematicidal activity (LD₉₀ = 98 mg/L against Bursaphelenchus xylophilus). Structure-activity relationship (SAR) studies suggest that acetoxy groups enhance membrane permeability. Researchers should assay this compound against nematode models using standardized OECD protocols and compare with abamectin as a positive control .

Basic: What are the key safety considerations for handling this compound in the laboratory?

While toxicity data is sparse, assume irritant properties due to the ethanol and ester moieties. Use PPE (gloves, goggles) and work in a fume hood. Dispose of waste via hydrolysis (1M NaOH, 12 hours) to degrade acetoxy groups before neutralization. No mutagenicity alerts are reported in analogous phenyl ethanol derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.